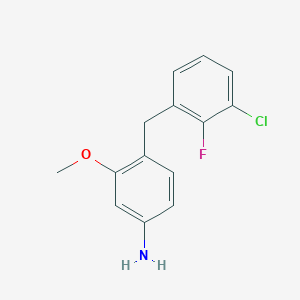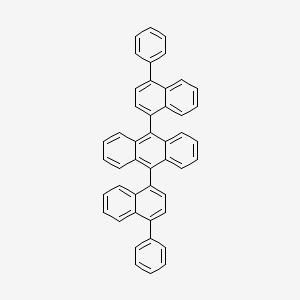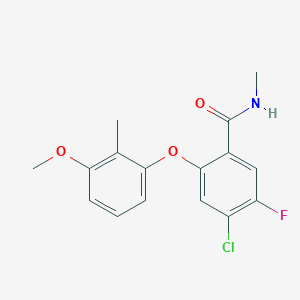
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide typically involves multiple steps, including halogenation, etherification, and amidation reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.
Etherification: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles like NaOH, KOH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-fluoro-2-(3-methoxyphenoxy)-N-methylbenzamide
- 4-Chloro-5-fluoro-2-(2-methylphenoxy)-N-methylbenzamide
- 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)benzamide
Uniqueness
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the methoxy and methyl groups, provides a distinct profile compared to other benzamide derivatives.
特性
分子式 |
C16H15ClFNO3 |
|---|---|
分子量 |
323.74 g/mol |
IUPAC名 |
4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-9-13(21-3)5-4-6-14(9)22-15-8-11(17)12(18)7-10(15)16(20)19-2/h4-8H,1-3H3,(H,19,20) |
InChIキー |
YONCDLPYWWIJPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC2=CC(=C(C=C2C(=O)NC)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




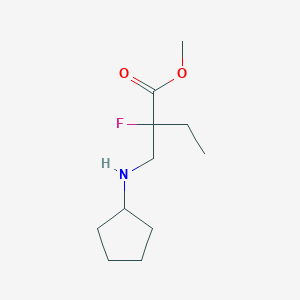
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
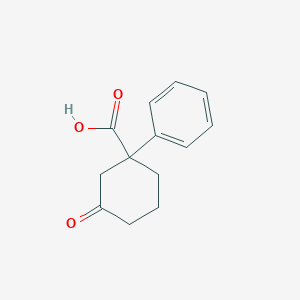
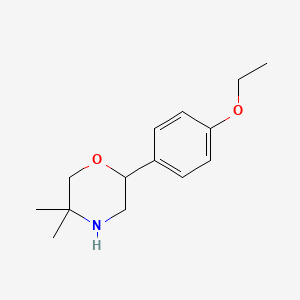
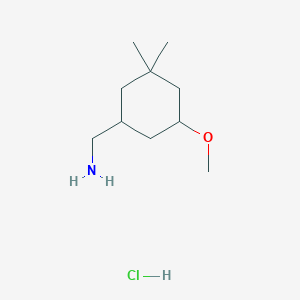
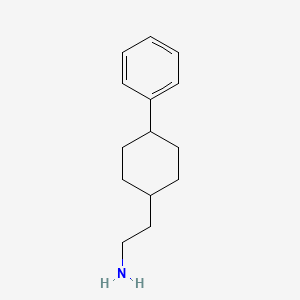
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
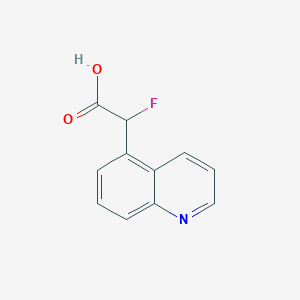

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
